molecular formula C3H5F2N B2948299 2,2-Difluorocyclopropan-1-amine CAS No. 2091291-62-0

2,2-Difluorocyclopropan-1-amine

Cat. No.: B2948299
CAS No.: 2091291-62-0
M. Wt: 93.077
InChI Key: ZZZWPZNCTRVYMD-REOHCLBHSA-N
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Description

2,2-Difluorocyclopropan-1-amine is an organic compound with the molecular formula C3H5F2N. It is characterized by a cyclopropane ring substituted with two fluorine atoms and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluorocyclopropan-1-amine can be synthesized through several methods. One common approach involves the fluorination of cyclopropanone derivatives followed by amination. For instance, the reaction of 2,2-difluorocyclopropanone with ammonia or primary amines under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process requires stringent safety measures due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanone derivatives, while substitution reactions can produce a variety of functionalized cyclopropane compounds .

Scientific Research Applications

2,2-Difluorocyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluorocyclopropan-1-amine exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclopropane ring structure also contributes to its unique reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2,2-difluorocyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZWPZNCTRVYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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